3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea
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Overview
Description
3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea is a complex organic compound that features an indole core, a piperidine ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.
Urea Linkage Formation: The final step involves the formation of the urea linkage by reacting the indole and piperidine intermediates with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-diones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmacology: It may act as a ligand for various receptors, aiding in the study of receptor-ligand interactions.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea involves its interaction with specific molecular targets. The indole core may interact with various enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The urea linkage may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
- (2-methoxyethyl)[(1-methylpiperidin-4-yl)methyl]amine
Uniqueness
3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea is unique due to its combination of an indole core, a piperidine ring, and a urea linkage This combination provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds
Properties
IUPAC Name |
3-[1-(2-methoxyethyl)indol-3-yl]-1-methyl-1-(1-methylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-21-10-8-15(9-11-21)22(2)19(24)20-17-14-23(12-13-25-3)18-7-5-4-6-16(17)18/h4-7,14-15H,8-13H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETRWOVQIAQOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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